molecular formula C23H25N3O2S B3712613 (5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B3712613
M. Wt: 407.5 g/mol
InChI Key: VICATTKPIRWZTI-LTGZKZEYSA-N
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Description

(5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and an ethoxybenzylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and ethoxybenzylidene groups. Common reagents used in these reactions include thioamides, aldehydes, and piperazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thioethers or amines.

Scientific Research Applications

(5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(4-ethoxybenzylidene)-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-3-28-19-10-8-18(9-11-19)16-21-22(27)24-23(29-21)26-14-12-25(13-15-26)20-7-5-4-6-17(20)2/h4-11,16H,3,12-15H2,1-2H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICATTKPIRWZTI-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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